XLogP3 Lipophilicity Differential: 1,7-Isomer (1.3) vs. 1,8-Isomer (1.6) – A 23% Shift with Consequences for Membrane Permeability and LogD-Driven Selectivity
Computed XLogP3 values from PubChem demonstrate that the target 1,7-naphthyridine isomer has an XLogP3 of 1.3, while the 1,8-naphthyridine isomer (CAS 855521-71-0) yields an XLogP3 of 1.6 [1][2]. This 0.3 log unit difference represents a ~23% shift in predicted octanol-water partitioning. According to established drug-likeness guidelines (Lipinski Rule of 5), XLogP3 values below 5 are favorable, but within the same scaffold class, a 0.3 unit difference can significantly affect passive membrane permeability, plasma protein binding, and CYP450 metabolism profiles, making the isomers non-interchangeable in cell-based assays [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 (1,7-naphthyridine isomer, CID 59831546) |
| Comparator Or Baseline | XLogP3 = 1.6 for 2-(pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid (CID 24894278) |
| Quantified Difference | Δ = 0.3 log units (~23% relative increase in lipophilicity for the 1,8-isomer) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2019.06.18 |
Why This Matters
Procurement of the correct isomer is critical because even a 0.3 unit XLogP3 difference can alter cellular permeability and off-target binding profiles, potentially invalidating SAR conclusions drawn from a series.
- [1] PubChem. Compound Summary for CID 59831546: 2-(Pyridin-2-yl)-1,7-naphthyridine-4-carboxylic acid. XLogP3 = 1.3. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/59831546 (accessed 2026-05-07). View Source
- [2] PubChem. Compound Summary for CID 24894278: 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid. XLogP3 = 1.6. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/24894278 (accessed 2026-05-07). View Source
- [3] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3-26. View Source
